

# Spectral Data Analysis of 3-Cyclohexylpropan-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyclohexylpropan-1-ol

Cat. No.: B073554

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This technical guide provides a comprehensive overview of the spectral data for **3-Cyclohexylpropan-1-ol** (CAS No: 1124-63-6), a key intermediate in pharmaceutical and fine chemical synthesis. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

## Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-Cyclohexylpropan-1-ol**.

### <sup>1</sup>H NMR (Proton NMR) Spectral Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.65	Triplet	2H	6.5	-CH <sub>2</sub> -OH
1.80 - 1.60	Multiplet	5H	-	Cyclohexyl H
1.55 - 1.45	Multiplet	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> -OH
1.30 - 1.10	Multiplet	6H	-	Cyclohexyl H
0.95 - 0.80	Multiplet	2H	-	Cyclohexyl H
1.40 (variable)	Singlet	1H	-	-OH

## <sup>13</sup>C NMR (Carbon NMR) Spectral Data

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
63.2	CH <sub>2</sub>	-CH <sub>2</sub> -OH
37.8	CH	Cyclohexyl CH
34.5	CH <sub>2</sub>	Cyclohexyl CH <sub>2</sub>
33.3	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>2</sub> -OH
30.5	CH <sub>2</sub>	Cyclohexyl CH <sub>2</sub>
26.8	CH <sub>2</sub>	Cyclohexyl CH <sub>2</sub>
26.5	CH <sub>2</sub>	Cyclohexyl CH <sub>2</sub>

## IR (Infrared) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3330	Strong, Broad	O-H	Stretching
2920	Strong	C-H (sp <sup>3</sup> )	Stretching
2850	Strong	C-H (sp <sup>3</sup> )	Stretching
1450	Medium	C-H	Bending
1060	Strong	C-O	Stretching

## MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
142	5	[M] <sup>+</sup> (Molecular Ion)
124	20	[M - H <sub>2</sub> O] <sup>+</sup>
97	40	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
83	100	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup> (Cyclohexyl cation) - Base Peak
67	55	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of **3-Cyclohexylpropan-1-ol**.

Instrumentation: 400 MHz NMR Spectrometer.

#### Sample Preparation:

- Approximately 10-20 mg of **3-Cyclohexylpropan-1-ol** was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- The sample was gently agitated to ensure complete dissolution.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Cyclohexylpropan-1-ol**.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation:

- A small drop of neat **3-Cyclohexylpropan-1-ol** was placed directly onto the ATR crystal.
- The pressure arm was lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Mode: Transmittance

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Cyclohexylpropan-1-ol**.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Preparation:

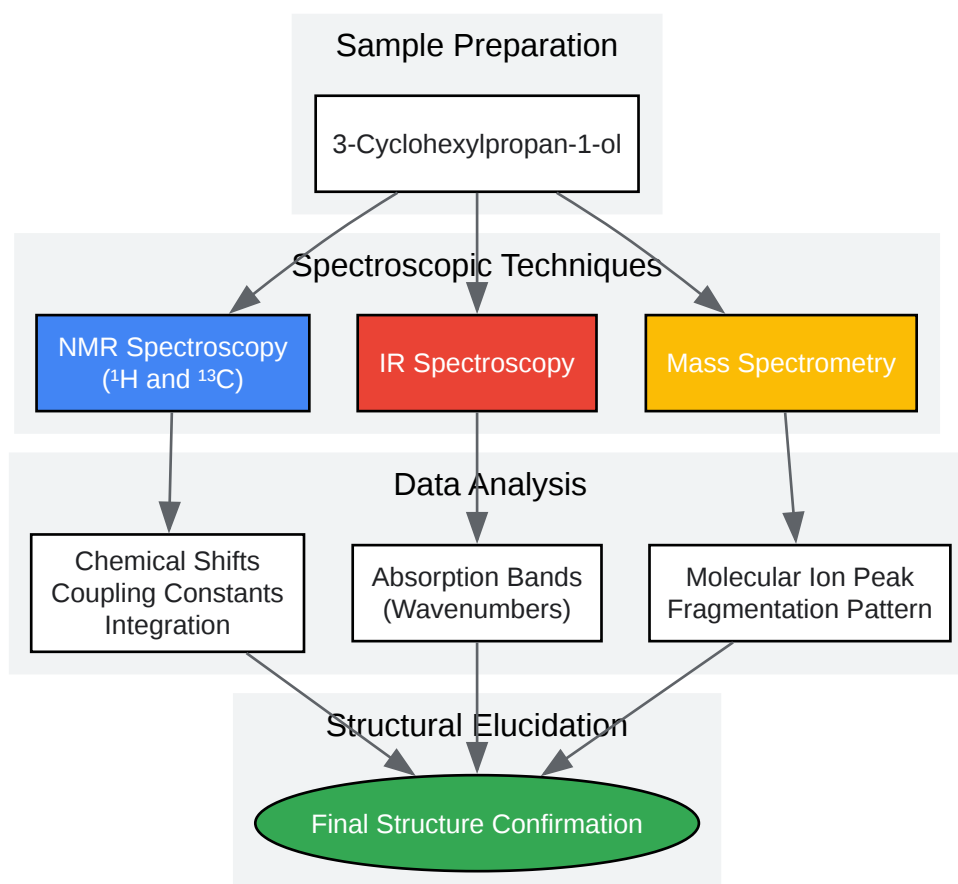
- A dilute solution of **3-Cyclohexylpropan-1-ol** was prepared in dichloromethane.

GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$
- Inlet Temperature: 250°C
- Carrier Gas: Helium
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range:  $m/z$  40 - 400

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Cyclohexylpropan-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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